2,5-Dichloropentylamine
Overview
Description
2,5-Dichloropentylamine is a chemical compound with the molecular formula C5H11Cl2N . It is also known as 2,5-Dichloroamylamine Hydrochloride . The compound is white to almost white in color and appears as a powder or crystal .
Molecular Structure Analysis
The linear formula of 2,5-Dichloropentylamine is Cl(CH2)3CH(Cl)CH2NH2 . The InChI Key is ATGSLQBVSZNJMT-UHFFFAOYSA-N . The compound has a molecular weight of 192.51 g/mol .Physical And Chemical Properties Analysis
2,5-Dichloropentylamine has a boiling point of 214 °C and a density of 1.131 . It is insoluble in water . The compound is also noted to have a flash point of 83 °C .Scientific Research Applications
Pharmacology and Biochemistry:
- It is found that 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride can block peripheral dopamine effects and potentiate apomorphine-induced stereotypy (Jarboe et al., 1978).
- 2C-P, a hallucinogenic designer drug related to this compound, has detectable metabolites in urine, which can be used for proving intake in clinical or forensic cases (Wink et al., 2014).
- Cytotoxic alkylating agents such as methyl-di-2-chloroethylamine and tri-2-chloroethylamine, which may relate to this compound's structure, show potential for cancer chemotherapy (Ross, 1953).
Environmental Science:
- 2,4-D herbicide, structurally similar to 2,5-Dichloropentylamine, induces oxidative stress and metabolic changes in Escherichia coli, with reversible effects when supplemented with polyamines (Bhat et al., 2015).
- Foliar application of 2,4-dichlorophenoxyacetic acid in crops like wheat and potatoes results in the formation of base-labile 2,4-D conjugates, with different outcomes based on the application method (Hamburg et al., 2001).
Agricultural Chemistry:
- Genotoxic effects of substituted phenoxyacetic acids like 2,4-dichlorophenoxyacetic acid, which is structurally related, have been studied, indicating cytotoxic and mutagenic impacts (Venkov et al., 2000).
Chemical Synthesis and Analysis:
- The synthesis of 2,5-Dichloro-4-aminophenol, closely related to 2,5-Dichloropentylamine, offers insights into methods for producing similar compounds under mild conditions and with high yield (Xiao-l, 2015).
- Regioselective 2-Amination of polychloropyrimidines, employing methods that could be applicable to compounds like 2,5-Dichloropentylamine, is a key area of research in organic chemistry (Smith & Buchwald, 2016).
Safety And Hazards
2,5-Dichloropentylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
2,5-dichloropentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N/c6-3-1-2-5(7)4-8/h5H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAUCDBUVPJWSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CN)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloropentylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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